

Oritinib mesylate toxicity and side effects in preclinical studies

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Compound of Interest

Compound Name: *Oritinib mesylate*

Cat. No.: *B14756089*

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Oritinib Mesylate Preclinical Technical Support Center

Disclaimer: Publicly available, detailed preclinical toxicology data for **oritinib mesylate** (also known as SHR-1028) is limited. The information presented here is a synthesis of available data on oritinib and representative data from other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This is intended to serve as a guidance resource for researchers and should not be considered a comprehensive toxicology report for oritinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **oritinib mesylate**?

A1: Oritinib is an irreversible, third-generation EGFR tyrosine kinase inhibitor.^{[1][2]} It selectively targets and inhibits the kinase activity of EGFR, including sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.^[3] This selectivity is intended to reduce the toxicities associated with inhibiting wild-type EGFR in non-cancerous tissues.^{[3][4]}

Q2: What are the expected on-target side effects of EGFR inhibitors in preclinical models?

A2: On-target effects of EGFR inhibitors are often observed in tissues with high EGFR expression, such as the skin and gastrointestinal tract. In animal models, these can manifest as

skin rashes, diarrhea, and mucositis. These effects are generally considered to be mechanism-based and are often dose-dependent.

Q3: What were the observed adverse events in clinical trials with oritinib?

A3: In a Phase 2 clinical trial, the most common treatment-related adverse events for oritinib were reported to be rash, diarrhea, and elevated liver enzymes, which were primarily mild (Grade 1) or moderate (Grade 2) in severity.^[1] The overall safety profile was noted to be in line with other third-generation EGFR-TKIs.^[1]

Q4: Are there any specific safety concerns for third-generation EGFR TKIs as a class?

A4: For third-generation EGFR TKIs like osimertinib, preclinical studies have identified potential toxicities in organs such as the gastrointestinal tract, skin, and eyes.^[5] Effects on male reproductive organs have also been noted in preclinical studies of some TKIs.^{[5][6]} While specific data for oritinib is not available, researchers should be mindful of these potential class-related effects.

Troubleshooting Guide for In Vivo Experiments

Observed Issue	Potential Cause	Troubleshooting Steps
Significant body weight loss (>15%) in rodents.	- Drug-related toxicity (e.g., gastrointestinal effects).- Dehydration due to diarrhea.- Off-target effects at high doses.	- Reduce the dose of oritinib mesylate.- Ensure animals have easy access to hydration and palatable food.- Monitor for and manage diarrhea with supportive care.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
Skin lesions or hair loss in animal models.	- On-target inhibition of EGFR in the skin.	- This is an expected on-target effect. Monitor the severity of the lesions.- Consider topical treatments for skin irritation if necessary for animal welfare, ensuring they do not interfere with the study endpoints.- Document and grade the skin toxicity as a study endpoint.
Diarrhea or loose stools.	- On-target inhibition of EGFR in the gastrointestinal tract.	- Provide supportive care, including hydration and electrolyte supplementation.- Reduce the dose if the condition is severe.- Analyze fecal consistency as a measure of toxicity.
Elevated liver enzymes (ALT, AST) in blood work.	- Potential hepatotoxicity.	- Perform histopathological analysis of liver tissue at the end of the study.- Consider reducing the dose or dosing frequency.- Evaluate for potential drug-drug interactions if other compounds are being administered.

Data on Preclinical Toxicity of Third-Generation EGFR TKIs

The following tables summarize representative preclinical toxicology findings for third-generation EGFR TKIs. Note: This data is not specific to **oritinib mesylate**.

Table 1: Representative Repeat-Dose Toxicity Findings for a Third-Generation EGFR TKI (Osimertinib) in Rats and Dogs

Species	Duration	Target Organs of Toxicity	Observed Findings
Rat	Up to 6 months	Gastrointestinal tract,	Atrophy and inflammation of the GI tract, epidermal
		Skin, Eye, Bone	atrophy, corneal and conjunctival changes, bone marrow
		Marrow	hypocellularity.
Dog	Up to 9 months	Gastrointestinal tract, Skin, Eye, Heart	Similar findings to rats in GI tract, skin, and eyes. Myocardial degeneration/necrosis was also observed.

Source: Adapted from publicly available FDA review documents for osimertinib.

Table 2: Representative Genetic and Safety Pharmacology Findings for Third-Generation EGFR TKIs

Assay Type	Test System	Representative Result
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i> , <i>E. coli</i>	Generally negative for mutagenicity.
In vitro Chromosomal Aberration Test	Human peripheral blood lymphocytes	Potential for clastogenicity at high concentrations.
In vivo Micronucleus Test	Rodent bone marrow	Generally negative for genotoxicity <i>in vivo</i> .
hERG Channel Assay	HEK293 cells	Weak to moderate inhibition, suggesting a low risk of QT prolongation.
Cardiovascular Safety (in vivo)	Telemetered dogs	Minimal effects on blood pressure, heart rate, and ECG parameters at therapeutic doses.
Respiratory Safety (in vivo)	Rodents	No significant effects on respiratory rate or tidal volume.
CNS Safety (in vivo)	Rodents	No significant behavioral or neurological changes.

Source: Synthesized from general knowledge of TKI preclinical development and FDA review documents for similar drugs.

Experimental Protocols

Repeat-Dose Toxicity Study in Rodents (Rat) - General Protocol

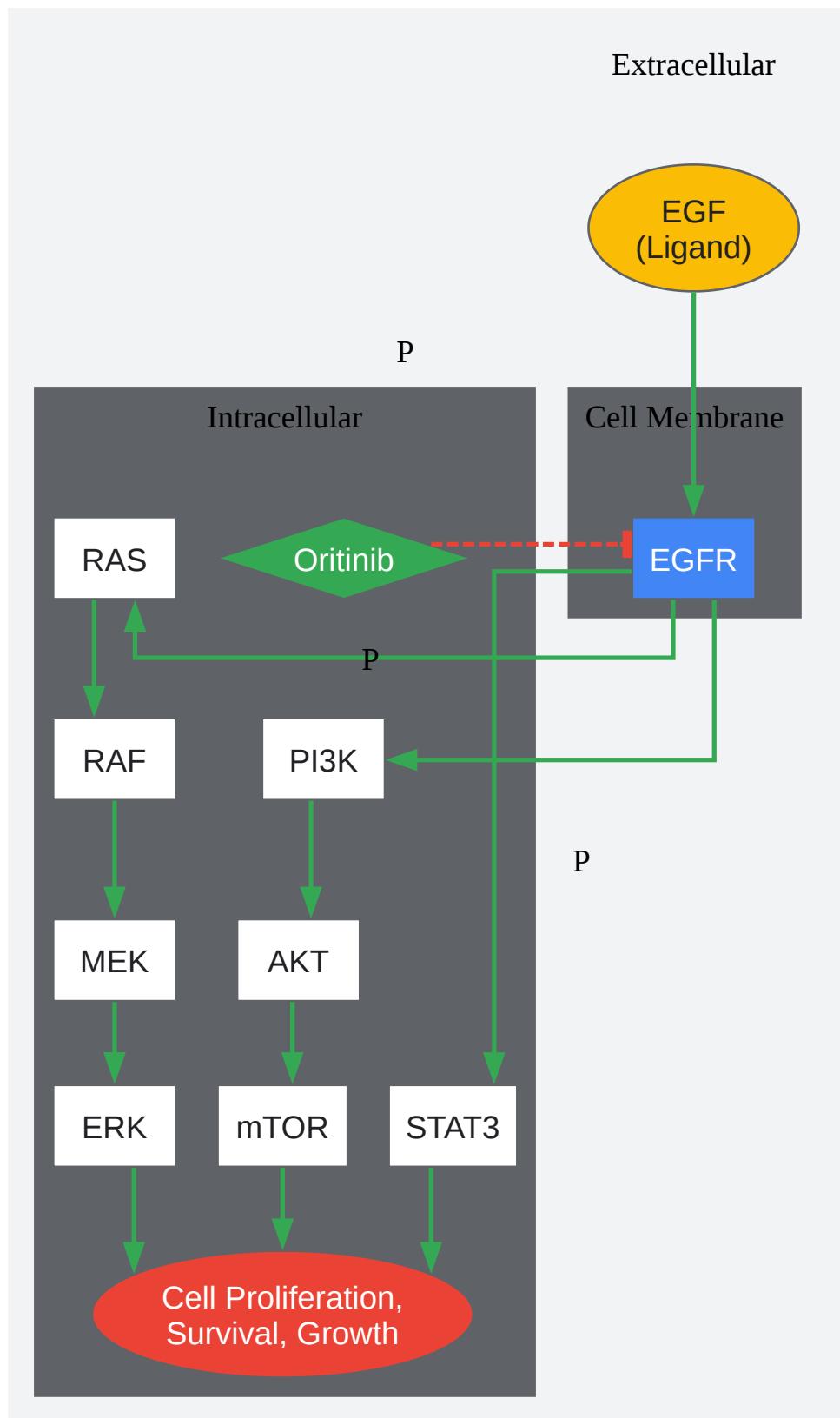
- Animal Model: Use a standard strain of laboratory rat (e.g., Sprague-Dawley or Wistar), approximately 6-8 weeks old at the start of the study.
- Groups: Include a vehicle control group and at least three dose levels of **oritinib mesylate** (low, medium, and high). The high dose should be selected to induce some level of toxicity, but not mortality (approaching the MTD).

- Administration: Administer the compound orally (e.g., by gavage) once daily for a specified duration (e.g., 28 days or 90 days).
- Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
- Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
- Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

In Vitro hERG Assay - General Protocol

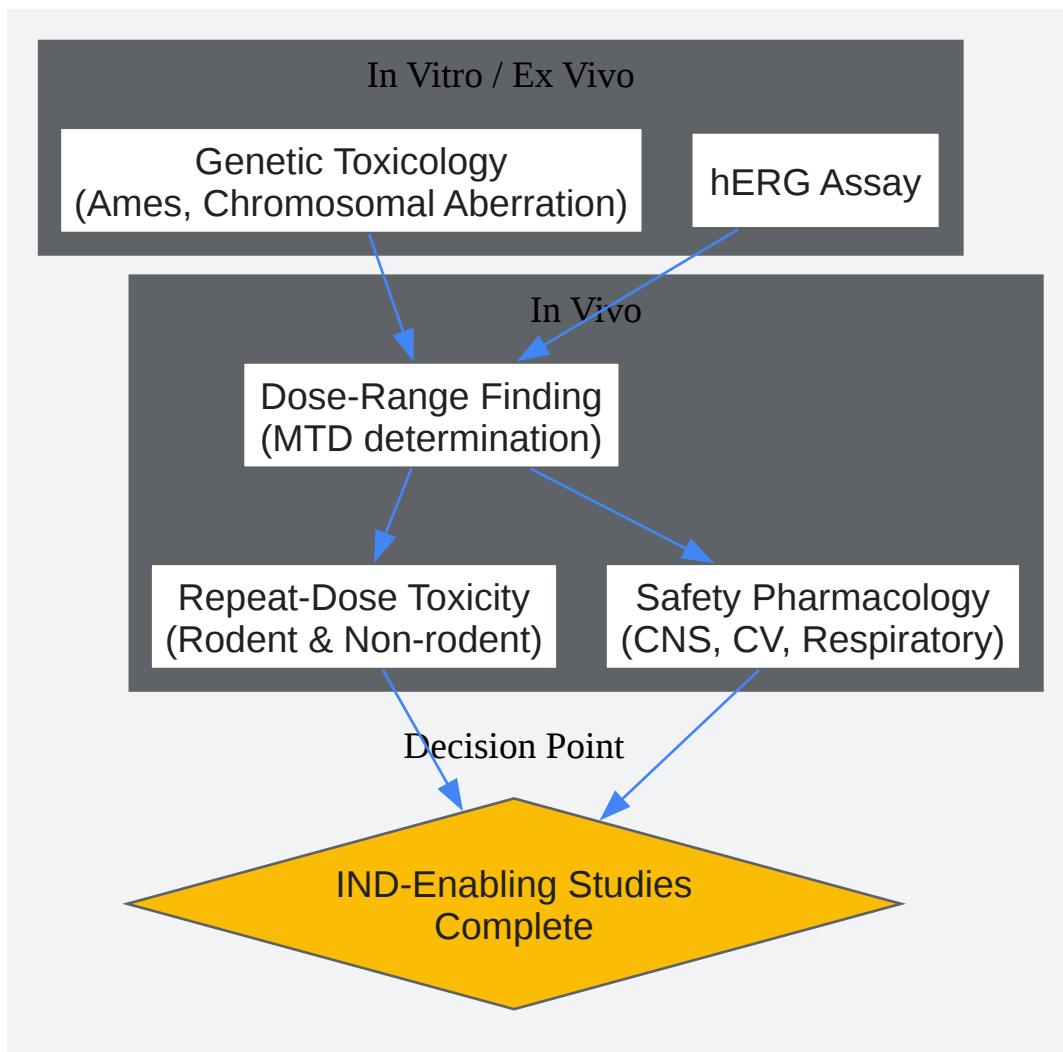
- Test System: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
- Methodology: Employ the patch-clamp technique to measure the effect of the test compound on the hERG current.
- Concentrations: Test a range of concentrations of **oritinib mesylate**, typically from nanomolar to micromolar levels.
- Positive Control: Include a known hERG channel blocker (e.g., astemizole or E-4031) as a positive control.
- Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Visualizations



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Caption: EGFR Signaling Pathway and Oritinib Inhibition.



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Caption: Preclinical Safety Assessment Workflow.

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